1-Naphthol, 4-amino-, hydrochloride

Microbial fuel cells Bioelectricity generation Reductive decolorization

4-Amino-1-naphthol hydrochloride delivers application-critical differentiation that generic α-naphthol cannot match. In azo dye synthesis, the pre-occupied 4-position forces exclusive coupling at the 2-position—eliminating disazo mixtures and ensuring batch-to-batch color consistency. For MFC development, validated ~48% higher power density (~145 vs ~98 mW/m²) over 1-amino-2-naphthol isomer. As a kinase inhibitor building block, documented in STAT3-targeting patents (US-11026905-B2, EP-3500257-A1). The hydrochloride salt provides aqueous solubility that the free base lacks—enabling direct formulation in assay buffers without DMSO/methanol. Select based on performance data.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B7767381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthol, 4-amino-, hydrochloride
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)[NH3+].[Cl-]
InChIInChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H
InChIKeyFDBQTRARWCKEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthol, 4-Amino-, Hydrochloride: Key Chemical Identity and Procurement Baseline


1-Naphthol, 4-amino-, hydrochloride (CAS 5959-56-8) is a bicyclic aromatic amine hydrochloride salt derived from naphthalene, characterized by an amino group at the 4-position and a hydroxyl group at the 1-position on the naphthalene ring [1]. It is primarily utilized as a key intermediate in azo dye synthesis, where its para-aminophenol-like structure confers distinct reactivity [2], and as a pharmaceutical intermediate in the development of kinase inhibitors and anticancer agents [3]. Commercially available in purities ranging from 90% technical grade to ≥99% (HPLC) , the compound exhibits water solubility due to its hydrochloride salt form and requires storage in inert atmosphere at room temperature or under refrigeration (0-8°C) depending on purity grade .

1-Naphthol, 4-Amino-, Hydrochloride: Why In-Class Substitution Without Verification Is Not Advisable


Amino-naphthol isomers and analogs are not interchangeable in critical applications due to fundamental differences in regiochemistry, electronic properties, and biological activity. While compounds such as 1-amino-2-naphthol, 2-amino-1-naphthol, and 4-amino-2-methyl-1-naphthol share the bicyclic aromatic scaffold, variations in the relative positions of amino and hydroxyl substituents dramatically alter redox behavior, coupling site availability, and target binding affinity [1]. Specifically, 4-amino-1-naphthol's 1,4-substitution pattern confers a para-aminophenol-like electronic configuration that is structurally distinct from ortho-substituted analogs, affecting both its performance as an electron-shuttling mediator in microbial fuel cells and its reactivity as an azo coupling component [2]. Furthermore, the hydrochloride salt form provides aqueous solubility advantages over the free base that directly impact formulation and reaction medium compatibility . The quantitative evidence presented below substantiates why procurement decisions must be guided by application-specific performance data rather than class-level assumptions.

1-Naphthol, 4-Amino-, Hydrochloride: Verifiable Performance Differentiation Evidence


Electron-Shuttling Mediator Performance in Microbial Fuel Cells: 4-Amino-1-Naphthol vs. 1-Amino-2-Naphthol

In a head-to-head quantitative assessment of electron-mediating characteristics in microbial fuel cells (MFCs), 4-amino-1-naphthol (4A1N) was directly compared with its isomer 1-amino-2-naphthol (1A2N). Both compounds, identified as decolorized intermediates of azo dyes Orange I and II respectively, were evaluated for their capacity to stimulate simultaneous color removal and power generation [1]. Cyclic voltammetry confirmed that both compounds exhibit reduction and oxidation peak potentials consistent with electron-shuttling mediator function [1].

Microbial fuel cells Bioelectricity generation Reductive decolorization Electron-shuttling mediators

Continuous Flow vs. Batch Synthesis: Space-Time Yield and Process Efficiency Differentiation

A 2026 study reported the successful four-step continuous flow synthesis of 4-amino-1-naphthol hydrochloride in a microreactor system, providing quantitative process metrics for comparison against traditional batch methods. The optimized continuous flow process achieved a total residence time of under 20 minutes, a solid yield of 82.6%, and a space-time yield of 16.9 g·L⁻¹·h⁻¹ [1]. These metrics represent a substantial improvement over conventional batch synthesis, which the authors characterize as suffering from harsh reaction conditions, low space-time yield, and safety concerns associated with diazonium salt intermediates [1].

Continuous flow synthesis Process intensification Microreactor technology Pharmaceutical intermediate manufacturing

Regioselective Azo Coupling: 4-Substituted Naphthol Derivatives Enable Exclusive 2-Position Coupling

Classical dye chemistry literature establishes a fundamental regioselectivity principle distinguishing 4-substituted naphthol derivatives from unsubstituted α-naphthol. Unsubstituted α-naphthol can form disazo dyes by coupling at both the 2- and 4-positions, leading to product mixtures. In contrast, α-naphthol and α-naphthylamine derivatives that are substituted at the 4-position, including 4-amino-1-naphthol, couple exclusively at the 2-position [1]. This regiochemical constraint eliminates the formation of undesired disazo byproducts and ensures monodisperse coupling products.

Azo dye synthesis Regioselectivity Dye intermediate Coupling chemistry

Solubility Profile: Hydrochloride Salt Enables Aqueous Formulation vs. Free Base Limitations

The hydrochloride salt form of 4-amino-1-naphthol confers aqueous solubility that the free base lacks. Multiple vendor technical datasheets consistently report that 4-amino-1-naphthol hydrochloride is soluble in water , whereas the free base (4-amino-1-naphthol, CAS 2834-90-4) exhibits limited aqueous solubility and typically requires organic solvents such as methanol or DMSO for dissolution [1]. This solubility differential directly impacts reaction medium compatibility and formulation flexibility.

Solubility Salt form selection Formulation Aqueous compatibility

Pharmaceutical Intermediate Validation: Incorporation into STAT3 and Kinase Inhibitor Scaffolds

4-Amino-1-naphthol hydrochloride has been specifically validated as a synthetic building block in patented pharmaceutical compositions. US Patent 11,026,905 B2 (STAT3 inhibitors, priority date 2018) and multiple related patent filings (EP-3500257-A1, US-10519113-B2, WO-2018035346-A1) covering kinase inhibitor compounds and methods of treating cancer all incorporate 4-amino-1-naphthol derivatives as key structural components . The 2026 continuous flow study further notes that compounds with the 4-amino-1-naphthol backbone exhibit significant activities in inhibiting intracellular signaling pathways, destroying cancer cells, inhibiting tumor cell proliferation, and anti-angiogenesis [1].

Kinase inhibitor STAT3 inhibitor Anticancer Pharmaceutical intermediate

1-Naphthol, 4-Amino-, Hydrochloride: Evidence-Based Application Scenarios for Procurement Decision-Making


Microbial Fuel Cell Research Requiring Exogenous Redox Mediators

For laboratories developing microbial fuel cells for simultaneous wastewater decolorization and bioelectricity generation, 4-amino-1-naphthol hydrochloride provides validated electron-shuttling mediator performance. Head-to-head comparative data demonstrate approximately 48% higher power density output (~145 mW/m²) compared to the isomeric mediator 1-amino-2-naphthol (~98 mW/m²) under identical MFC operating conditions [1]. The compound's reduction and oxidation peak potentials, confirmed by cyclic voltammetry, are consistent with effective electron-shuttling function [1]. Procurement of the hydrochloride salt, rather than the free base, ensures aqueous solubility compatible with MFC anolyte preparation .

Pharmaceutical Intermediate for Kinase and STAT3 Inhibitor Synthesis

For medicinal chemistry groups and CROs developing kinase-targeted anticancer agents, 4-amino-1-naphthol hydrochloride represents a validated building block with documented incorporation into patented STAT3 and kinase inhibitor compositions (US-11026905-B2, EP-3500257-A1, US-10519113-B2, WO-2018035346-A1) [1]. The 4-amino-1-naphthol backbone is associated with activities including intracellular signaling pathway inhibition, tumor cell proliferation suppression, and anti-angiogenic effects . Process development teams will benefit from the published continuous flow synthesis parameters (82.6% yield, 16.9 g·L⁻¹·h⁻¹ space-time yield, <20 min residence time), which provide a validated scale-up pathway .

Azo Dye Synthesis Requiring Predictable Monosubstituted Coupling Products

For dye manufacturers and analytical laboratories synthesizing azo dyes, 4-amino-1-naphthol hydrochloride offers predictable regioselectivity that unsubstituted α-naphthol cannot provide. Due to pre-occupation of the 4-position by the amino group, coupling occurs exclusively at the 2-position, eliminating the disazo dye mixtures that form with unsubstituted α-naphthol [1]. This structural constraint simplifies purification workflows, improves batch-to-batch color consistency, and eliminates the need for isomer separation. The compound's role as a key intermediate in azo dye production for textiles and printing is widely documented .

Aqueous-Phase Biological and Enzymatic Assays

For biochemistry and molecular biology laboratories conducting assays in aqueous buffer systems, the hydrochloride salt form of 4-amino-1-naphthol is the appropriate procurement choice. Unlike the free base, which exhibits poor aqueous solubility and requires organic co-solvents such as methanol or DMSO [1], the hydrochloride salt is soluble in water . This property enables direct formulation in aqueous assay media without solvent compatibility concerns, reducing assay interference and simplifying protocol development for applications including protein detection, enzymatic activity studies, and cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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